molecular formula C19H20N2O2S B11104692 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B11104692
M. Wt: 340.4 g/mol
InChI Key: HBXSTCKGUJPOLE-UHFFFAOYSA-N
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Description

2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The sulfanyl and methoxyphenyl groups can further enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: A benzimidazole derivative with anthelmintic activity.

    Omeprazole: A benzimidazole-based proton pump inhibitor used to treat acid-related disorders.

Uniqueness

2-[(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C19H20N2O2S/c1-11-9-16-17(10-12(11)2)21-19(20-16)24-13(3)18(22)14-5-7-15(23-4)8-6-14/h5-10,13H,1-4H3,(H,20,21)

InChI Key

HBXSTCKGUJPOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SC(C)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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